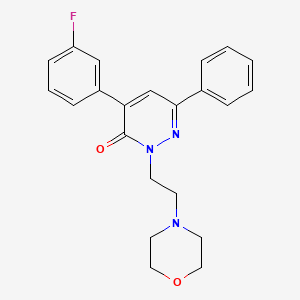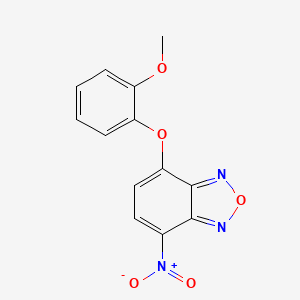
4-(2-Methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole typically involves the reaction of 2-methoxyphenol with 7-nitrobenzo[c][1,2,5]oxadiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Reduction: Reducing agents like hydrogen gas and palladium on carbon (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amino derivatives from the reduction of the nitro group.
Scientific Research Applications
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Agriculture: Investigated for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and antiviral properties.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antifungal properties.
1,2,5-Oxadiazole: Studied for its potential in materials science and medicinal chemistry.
Uniqueness
4-(2-Methoxyphenoxy)-7-nitrobenzo[c][1,2,5]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
683273-20-3 |
|---|---|
Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
4-(2-methoxyphenoxy)-7-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C13H9N3O5/c1-19-9-4-2-3-5-10(9)20-11-7-6-8(16(17)18)12-13(11)15-21-14-12/h2-7H,1H3 |
InChI Key |
ILWGXZVYAOXFGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


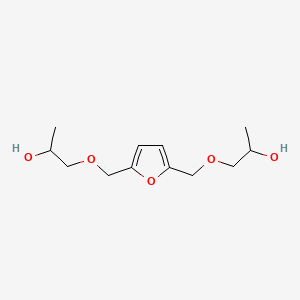
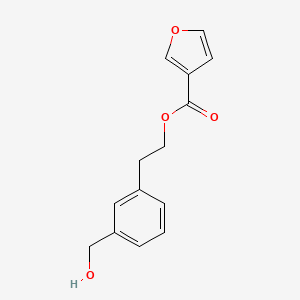

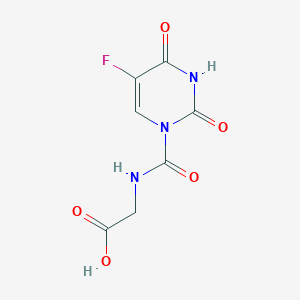

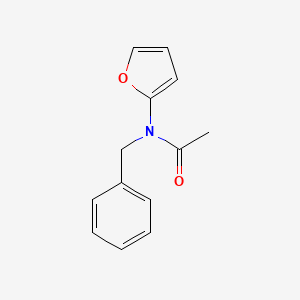
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
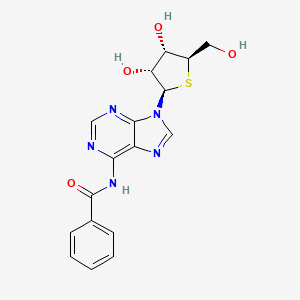
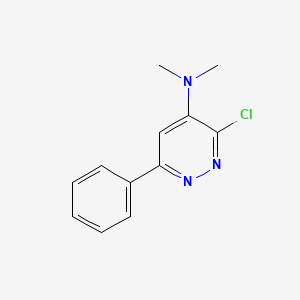

![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
